tert-Butyl (5-methylthiazol-4-yl)carbamate
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Overview
Description
tert-Butyl (5-methylthiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H14N2O2S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methylthiazol-4-yl)carbamate typically involves the reaction of 5-methylthiazol-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-methylthiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (5-methylthiazol-4-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzyme assays .
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (5-methylthiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protecting group properties.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A brominated derivative with different reactivity and applications.
tert-Butyl (4-methylthiazol-5-yl)carbamate: Another thiazole derivative with similar structural features but different chemical properties.
Uniqueness: tert-Butyl (5-methylthiazol-4-yl)carbamate is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Its ability to act as a protecting group and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl N-(5-methyl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-6-7(10-5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) |
InChI Key |
VFZHGBUQBGDRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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